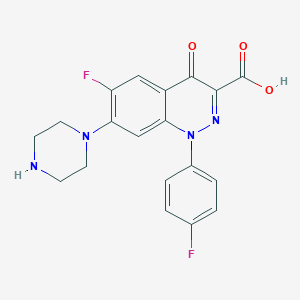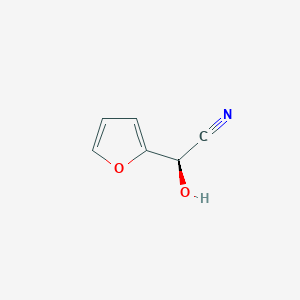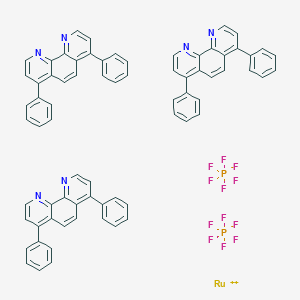
1-Hydroxyiminopentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyiminopentane-2,4-dione (HOPDA) is a small molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. HOPDA is a chelating agent that binds to metal ions, particularly iron (Fe), with high affinity. This property makes it a promising candidate for various applications, including as a therapeutic agent for iron-related diseases, as a diagnostic tool for detecting metal ions in biological systems, and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Hydroxyiminopentane-2,4-dione involves the formation of a stable complex with metal ions, particularly iron. This complex formation prevents the metal ions from participating in harmful reactions in the body, such as the generation of free radicals. Additionally, the complex can be excreted from the body, effectively removing excess metal ions from the system.
Biochemische Und Physiologische Effekte
1-Hydroxyiminopentane-2,4-dione has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation. Additionally, 1-Hydroxyiminopentane-2,4-dione has been shown to improve iron metabolism, which can have beneficial effects on overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Hydroxyiminopentane-2,4-dione in lab experiments is its high affinity for metal ions, particularly iron. This property makes it a useful tool for detecting metal ions in biological systems and for studying the effects of metal ion chelation on various physiological processes. However, one limitation of using 1-Hydroxyiminopentane-2,4-dione is its potential toxicity at high concentrations, which must be carefully controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxyiminopentane-2,4-dione, including the development of more efficient synthesis methods, the optimization of 1-Hydroxyiminopentane-2,4-dione-based therapeutic agents for iron-related diseases, and the exploration of 1-Hydroxyiminopentane-2,4-dione's potential as a catalyst for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Hydroxyiminopentane-2,4-dione, particularly in relation to its potential as a therapeutic agent.
Synthesemethoden
1-Hydroxyiminopentane-2,4-dione can be synthesized using various methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-Hydroxyiminopentane-2,4-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyiminopentane-2,4-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the development of therapeutic agents for iron-related diseases, such as iron overload disorders and anemia. 1-Hydroxyiminopentane-2,4-dione has been shown to effectively chelate iron ions, which can help reduce the toxicity of excess iron in the body and improve the symptoms of iron-related diseases.
Eigenschaften
CAS-Nummer |
116974-90-4 |
|---|---|
Produktname |
1-Hydroxyiminopentane-2,4-dione |
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
1-hydroxyiminopentane-2,4-dione |
InChI |
InChI=1S/C5H7NO3/c1-4(7)2-5(8)3-6-9/h3,9H,2H2,1H3 |
InChI-Schlüssel |
OITKKQRDTSSDDL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C=NO |
Kanonische SMILES |
CC(=O)CC(=O)C=NO |
Synonyme |
Pentanal, 2,4-dioxo-, 1-oxime (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



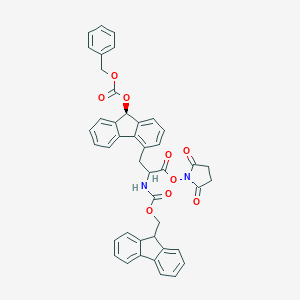
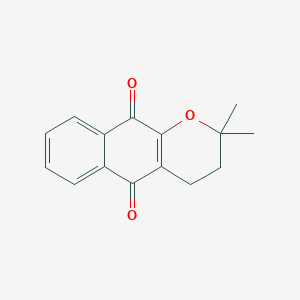
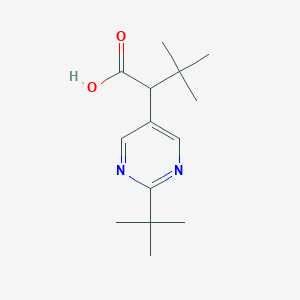
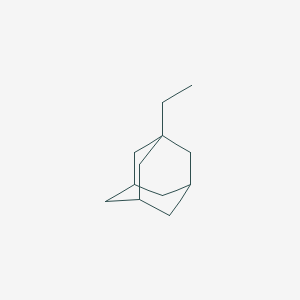
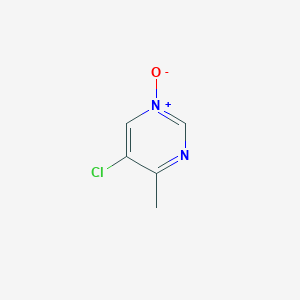
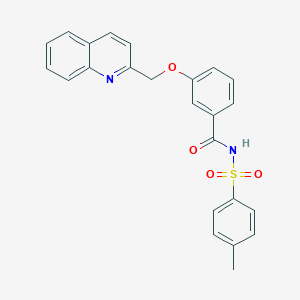
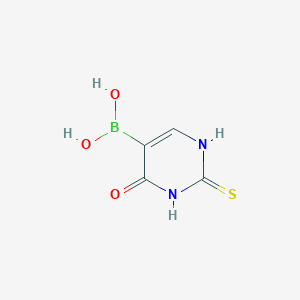
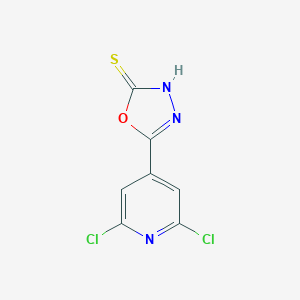
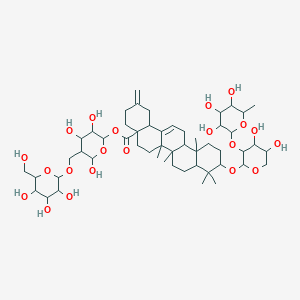
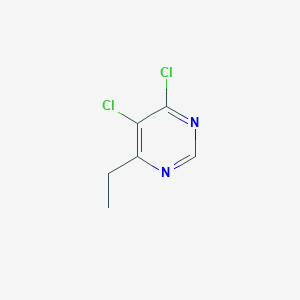
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
